molecular formula C8H9ClN2O2 B2686074 2-(aminooxy)-N-(4-chlorophenyl)acetamide CAS No. 35251-43-5

2-(aminooxy)-N-(4-chlorophenyl)acetamide

Cat. No.: B2686074
CAS No.: 35251-43-5
M. Wt: 200.62
InChI Key: YXZLEVOUQXIRER-UHFFFAOYSA-N
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Description

2-(aminooxy)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62. The purity is usually 95%.
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Scientific Research Applications

Potential Pesticide Applications

Research has identified derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which share a structural similarity to 2-(aminooxy)-N-(4-chlorophenyl)acetamide, as potential pesticides. X-ray powder diffraction has been used to characterize these derivatives, providing valuable data including diffraction patterns, unit-cell parameters, and intermolecular interactions, highlighting their potential use in agricultural sciences to develop new pesticides (Olszewska, Tarasiuk, & Pikus, 2009).

Anticancer Drug Development

A derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has shown promise in anticancer drug development through synthesis and structural analysis, including molecular docking targeting the VEGFr receptor. Its structure was elucidated by various spectroscopic techniques, and it crystallizes in the orthorhombic crystal system, suggesting its potential application in designing drugs to target cancer cells (Sharma et al., 2018).

Anti-inflammatory Drug Development

Another derivative, N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, has been synthesized and analyzed for its anti-inflammatory activity through in silico modeling. The compound's structure and intermolecular interactions were determined using single-crystal X-ray diffraction, and energy frameworks and atom in molecule (AIM) calculations were performed to investigate its stability and potential as an anti-inflammatory drug (Al-Ostoot et al., 2020).

Therapeutic Applications in Japanese Encephalitis

A novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro and in vivo, showcasing a new avenue for therapeutic application against Japanese encephalitis (Ghosh et al., 2008).

Properties

IUPAC Name

2-aminooxy-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-6-1-3-7(4-2-6)11-8(12)5-13-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZLEVOUQXIRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CON)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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